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Compound of Interest

Compound Name:
2-Amino-2-(4-

fluorophenyl)acetonitrile

Cat. No.: B1270793 Get Quote

An In-depth Technical Guide to 2-Amino-2-(4-
fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-2-(4-fluorophenyl)acetonitrile is an organic compound of significant interest in

medicinal chemistry and drug development. As a derivative of α-aminonitriles, it serves as a

versatile building block for the synthesis of more complex molecules, including α-amino acids

and various heterocyclic compounds. The presence of a fluorine atom on the phenyl ring can

enhance metabolic stability and binding affinity to biological targets, making this compound a

valuable scaffold in the design of novel therapeutic agents. This guide provides a

comprehensive overview of its physical and chemical properties, a detailed experimental

protocol for its synthesis, and an exploration of its potential chemical reactivity and biological

significance.

Physicochemical Properties
The physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile are

summarized in the tables below. It is important to note that while some experimental data is

available, other values are predicted based on computational models. There is a discrepancy in
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the reported physical state, with some sources indicating a solid with a high melting point,

which may correspond to a salt form (e.g., hydrochloride), while the free base is likely to be a

liquid or a low-melting solid at room temperature.

General and Physical Properties
Property Value Source

CAS Number 56464-70-1 [1]

Molecular Formula C₈H₇FN₂ [1]

Molecular Weight 150.15 g/mol [1]

Physical State
Reported as solid, but may be

liquid as free base
[2]

Melting Point 155-157 °C (likely a salt form) [2]

Boiling Point Not experimentally determined

Density 1.208 g/cm³ (predicted)

Chemical and Spectral Properties
Property Value Source

Solubility
Soluble in polar organic

solvents

pKa Not experimentally determined

¹H NMR (Predicted) See Figure 1

¹³C NMR (Predicted) See Figure 2

FTIR (Predicted Key Peaks)

~3400-3300 cm⁻¹ (N-H

stretch), ~2240 cm⁻¹ (C≡N

stretch), ~1600 cm⁻¹ (C=C

aromatic stretch), ~1230 cm⁻¹

(C-F stretch)

[3][4][5]

Mass Spec Fragmentation See Section 4.2
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Experimental Protocol: Strecker Synthesis
The most common method for the synthesis of α-aminonitriles is the Strecker synthesis. This

one-pot, three-component reaction involves an aldehyde, a source of ammonia, and a cyanide

source. The following is a detailed experimental protocol for the synthesis of 2-Amino-2-(4-
fluorophenyl)acetonitrile.

Materials and Reagents
4-Fluorobenzaldehyde

Ammonium chloride (NH₄Cl)

Sodium cyanide (NaCN)

Methanol (MeOH)

Water (H₂O)

Diethyl ether ((Et)₂O)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (HCl) (for salt formation if desired)

Reaction Workflow
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Reaction Setup

Reaction

Work-up

Purification

Dissolve 4-Fluorobenzaldehyde
in Methanol

Add Ammonium Chloride
and Sodium Cyanide

1

Stir at Room Temperature
(24-48 hours)

2

Quench with Water

3

Extract with Diethyl Ether

4

Wash with Saturated NaHCO₃

5

Dry with MgSO₄

6

Concentrate in vacuo

7

Column Chromatography
(Silica Gel)

8

Click to download full resolution via product page
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Figure 1: Experimental workflow for the Strecker synthesis of 2-Amino-2-(4-
fluorophenyl)acetonitrile.

Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add ammonium chloride (1.2 eq)

and sodium cyanide (1.2 eq).

Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a

separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine

the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed

by brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel, eluting with a

suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-
Amino-2-(4-fluorophenyl)acetonitrile.

Chemical Reactivity and Stability
General Reactivity
α-Aminonitriles are versatile intermediates due to the presence of both an amino and a nitrile

group. The key reactive sites are the nucleophilic amino group and the electrophilic carbon of

the nitrile.
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Potential Reactions

2-Amino-2-(4-fluorophenyl)acetonitrile

HydrolysisH₃O⁺ or OH⁻

Reduction
LiAlH₄ or H₂/Catalyst

N-Alkylation/
N-Acylation

R-X or Acyl-X

α-Amino Acid

1,2-Diamine

N-Substituted Derivative

Click to download full resolution via product page

Figure 2: Potential chemical transformations of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the

corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents

like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, leading to the formation of

a 1,2-diamine.

Reactions of the Amino Group: The primary amino group can undergo various reactions

typical of amines, such as N-alkylation and N-acylation.

Mass Spectrometry Fragmentation
The fragmentation of α-aminonitriles in mass spectrometry is influenced by the presence of the

amino and nitrile groups. Common fragmentation pathways include:

Loss of HCN: A characteristic fragmentation pathway for nitriles.

α-Cleavage: Cleavage of the bond adjacent to the amino group, leading to the formation of a

resonance-stabilized iminium ion. For 2-Amino-2-(4-fluorophenyl)acetonitrile, this would

involve the loss of the phenyl group or the nitrile group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1270793?utm_src=pdf-body-img
https://www.benchchem.com/product/b1270793?utm_src=pdf-body
https://www.benchchem.com/product/b1270793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loss of an Amino Group: Fragmentation involving the loss of the NH₂ group.

Stability
2-Amino-2-(4-fluorophenyl)acetonitrile is expected to be moderately stable. As with many α-

aminonitriles, it may be susceptible to decomposition under strongly acidic or basic conditions,

and at elevated temperatures. For long-term storage, it is advisable to keep the compound in a

cool, dry, and dark place, preferably under an inert atmosphere.

Biological Significance and Potential Applications
While specific biological studies on 2-Amino-2-(4-fluorophenyl)acetonitrile are limited, the

broader class of α-aminonitriles and their derivatives have shown a wide range of biological

activities. The presence of the fluorophenyl moiety is a common feature in many modern

pharmaceuticals, often enhancing drug efficacy.

Synthetic Intermediate

Potential Biological Roles

2-Amino-2-(4-fluorophenyl)acetonitrile

Synthesis of Novel
α-Amino Acids

Synthesis of Heterocyclic
Compounds

Enzyme Inhibition Receptor Modulation Antimicrobial Activity

Click to download full resolution via product page

Figure 3: Potential roles and applications of 2-Amino-2-(4-fluorophenyl)acetonitrile in drug
discovery.

Enzyme Inhibition: Derivatives of α-aminonitriles have been investigated as inhibitors of

various enzymes, including proteases and kinases. The structural similarity to amino acids

makes them potential candidates for targeting enzyme active sites.
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Neurological Activity: The aminonitrile scaffold is present in molecules with activity in the

central nervous system. Further derivatization could lead to compounds with potential

applications in treating neurological disorders.

Antimicrobial Agents: Some aminonitrile derivatives have demonstrated antimicrobial

properties.

The versatility of 2-Amino-2-(4-fluorophenyl)acetonitrile as a synthetic precursor, combined

with the favorable properties conferred by the fluorophenyl group, makes it a compound of high

interest for the development of new chemical entities with therapeutic potential. Further

research into its specific biological targets and mechanisms of action is warranted.

Conclusion
2-Amino-2-(4-fluorophenyl)acetonitrile is a valuable building block for organic synthesis and

drug discovery. This guide has provided a detailed overview of its known and predicted

physicochemical properties, a practical protocol for its synthesis via the Strecker reaction, and

an exploration of its chemical reactivity and potential biological applications. The information

presented herein is intended to serve as a valuable resource for researchers working with this

and related compounds.

Predicted Spectral Data
The following are predicted NMR spectra for 2-Amino-2-(4-fluorophenyl)acetonitrile. These

are generated using computational models and should be used as a reference. Experimental

verification is recommended.

¹H NMR (Predicted) Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. CH proton: A

singlet or a multiplet (depending on coupling with the amino protons) around δ 4.5-5.0 ppm.

NH₂ protons: A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR (Predicted) Aromatic carbons: Peaks in the range of δ 115-165 ppm. The carbon

attached to fluorine will show a large one-bond C-F coupling constant. Nitrile carbon (C≡N): A

peak around δ 120 ppm. CH carbon: A peak around δ 50-60 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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